5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

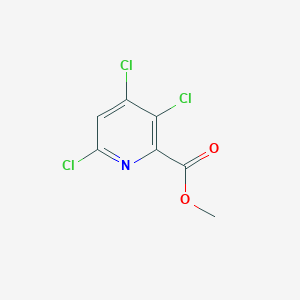

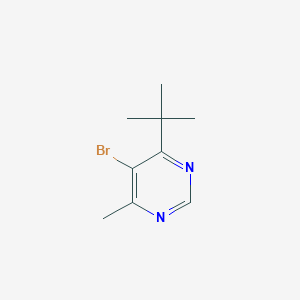

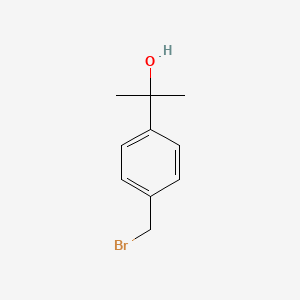

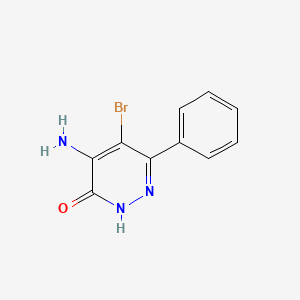

5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride is a halogenated heterocycle . It is also known by the synonym 7-Chloro-1,3-benzodioxole-5-methylamine hydrochloride . The empirical formula is C8H8ClNO2 · HCl and the molecular weight is 222.07 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H8ClNO2 · HCl . The InChI key is WWTWQPXPUHUSJM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid crystalline substance . It has a melting point of 212-218 °C .Applications De Recherche Scientifique

Anticancer and Antibacterial Agents

Research has demonstrated that derivatives of 1,3-benzodioxole, a category which includes 5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride, show potential as anticancer and antibacterial agents. For instance, a study highlighted the synthesis of 2-phenyl 1,3-benzodioxole derivatives, exploring their capability in combating cancer and bacterial infections, and found certain derivatives to possess greater efficacy than standard reference compounds (Gupta et al., 2016).

Antidepressant Effects

The antidepressant-like effect of compounds related to this compound has been studied, particularly focusing on their interaction with serotonin receptors. For example, MKC-242, a 5-HT1A receptor agonist with a structure similar to this compound, has been shown to reduce immobility time in mice, indicating a potential antidepressant effect (Matsuda et al., 1995).

Antifungal Agents

A study involving 4-aminoquinolines bearing a 1,3-benzodioxole moiety, similar in structure to this compound, revealed that these compounds have significant antifungal properties. The study found that certain compounds were particularly effective against phytopathogenic fungi, suggesting a potential application in developing novel antifungal agents (Yang et al., 2021).

Insecticide Synthesis

A research focused on synthesizing a compound structurally related to this compound for use as an insecticide. The study aimed to create an insecticide with lower toxicity, leveraging the natural antioxidant activity of the benzodioxole moiety (Sumantri, 2005).

Safety and Hazards

This compound is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride involves the reaction of 7-chloro-1,3-benzodioxole with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and acidification with hydrochloric acid.", "Starting Materials": [ "7-chloro-1,3-benzodioxole", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 7-chloro-1,3-benzodioxole is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form 5-(formylmethyl)-7-chloro-1,3-benzodioxole.", "Step 2: The intermediate product from step 1 is then reduced with sodium borohydride to form 5-(hydroxymethyl)-7-chloro-1,3-benzodioxole.", "Step 3: The final step involves acidification of the product from step 2 with hydrochloric acid to form 5-Aminomethyl-7-chloro-1,3-benzodioxole hydrochloride." ] } | |

Numéro CAS |

350480-53-4 |

Formule moléculaire |

C8H9Cl2NO2 |

Poids moléculaire |

222.07 g/mol |

Nom IUPAC |

(7-chloro-1,3-benzodioxol-5-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-6-1-5(3-10)2-7-8(6)12-4-11-7;/h1-2H,3-4,10H2;1H |

Clé InChI |

IKKYRYBQFYJZCS-UHFFFAOYSA-N |

SMILES |

CNC1=CC2=C(C(=C1)Cl)OCO2.Cl |

SMILES canonique |

C1OC2=C(O1)C(=CC(=C2)CN)Cl.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Oxy-ethyl)-2-[3-(3-(2-oxy-ethyl)-2-benzothiazolinylidene)-2-methyl-1-propenyl)] benzothiazolium chloride](/img/structure/B3261907.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B3261998.png)